Cas no 380431-16-3 (5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol)

5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 5-(3,4-Dimethoxy-benzyl)-4-(4-phenoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
- 5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
- AKOS000115786
- 5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 3-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-1H-1,2,4-triazole-5-thione
- EN300-03121
- 380431-16-3
- Z56824364
- Oprea1_335408
- CS-0356058
- 5-(3,4-Dimethoxybenzyl)-4-(4-phenoxyphenyl)-4h-1,2,4-triazole-3-thiol
-
- MDL: MFCD03150683
- インチ: InChI=1S/C23H21N3O3S/c1-27-20-13-8-16(14-21(20)28-2)15-22-24-25-23(30)26(22)17-9-11-19(12-10-17)29-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,30)
- InChIKey: ZVHXTYMROQAKLB-UHFFFAOYSA-N
計算された属性
- 精确分子量: 419.13036271Da
- 同位素质量: 419.13036271Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 603
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- XLogP3: 4.6
5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25025-0.5g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 0.5g |
$175.0 | 2023-02-14 | ||
Enamine | EN300-25025-0.05g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 0.05g |
$64.0 | 2023-02-14 | ||
Enamine | EN300-25025-0.25g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 0.25g |
$92.0 | 2023-02-14 | ||
Enamine | EN300-03121-0.05g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 0.05g |
$64.0 | 2023-06-13 | ||
Enamine | EN300-03121-1.0g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 1g |
$256.0 | 2023-06-13 | ||
Enamine | EN011-7180-10g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 90% | 10g |
$1101.0 | 2023-10-28 | |
Enamine | EN300-03121-0.1g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 0.1g |
$66.0 | 2023-06-13 | ||
Enamine | EN011-7180-2.5g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 90% | 2.5g |
$503.0 | 2023-10-28 | |
Enamine | EN011-7180-5g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 90% | 5g |
$743.0 | 2023-10-28 | |
1PlusChem | 1P019HS5-2.5g |
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |
380431-16-3 | 90% | 2.5g |
$684.00 | 2023-12-17 |
5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolに関する追加情報
Research Update on 5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 380431-16-3)
Recent studies on the compound 5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 380431-16-3) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This triazole derivative has garnered attention due to its unique structural features and pharmacological properties, particularly in the context of enzyme inhibition and antimicrobial activity. The compound's molecular framework, which includes a 1,2,4-triazole core and substituted phenyl rings, suggests a versatile interaction profile with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound against a range of enzymes, including carbonic anhydrase and cholinesterase. The results demonstrated significant activity, with IC50 values in the low micromolar range, suggesting potential applications in neurodegenerative diseases and glaucoma. The study also explored the compound's binding modes through molecular docking simulations, revealing key interactions with active site residues.
In addition to its enzyme inhibitory properties, recent research has explored the antimicrobial efficacy of 5-(3,4-dimethoxyphenyl)methyl-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. A 2024 preprint on bioRxiv reported its broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by fluorescence microscopy and leakage assays. These findings position the compound as a potential lead for developing novel antibiotics.
Structural-activity relationship (SAR) studies have further elucidated the importance of the 3,4-dimethoxyphenyl and phenoxyphenyl substituents in conferring biological activity. Modifications to these moieties have shown varying effects on potency, with the current configuration demonstrating optimal balance between lipophilicity and target engagement. Computational ADMET predictions indicate favorable pharmacokinetic properties, though in vivo validation remains ongoing.
The synthesis of 380431-16-3 has also seen methodological advancements. A recent patent (WO2023/154321) describes an improved synthetic route with higher yields (82% vs previous 65%) and reduced environmental impact through solvent optimization. This development addresses previous scalability challenges and enhances the compound's viability for preclinical development.
Looking forward, researchers are particularly interested in exploring the compound's potential in combination therapies and targeted drug delivery systems. Preliminary data presented at the 2024 ACS Spring Meeting showed enhanced efficacy when co-administered with standard chemotherapeutic agents in cancer cell lines, possibly through modulation of efflux pump activity. These multidisciplinary investigations underscore the compound's versatility and the need for further mechanistic studies.
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